Garbanzol, also known as 3,7,4'-trihydroxyflavanone, is a natural flavonoid compound belonging to the flavanonol subclass. [, , , , ] It is primarily found in the plant kingdom, specifically in species belonging to the Fabaceae and Anacardiaceae families. [, , , , , , , , , , , ] Garbanzol has attracted scientific interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. [, , , , , ]
The synthesis of garbanzol can be achieved through two primary methods: chemical synthesis and biotechnological synthesis.
Garbanzol has the molecular formula and a molecular weight of approximately 272.25 g/mol. Its structure features a typical flavonoid backbone with hydroxyl groups that contribute to its biological activity. The compound's structural elucidation has been achieved through various spectroscopic techniques, including high-resolution mass spectrometry (HRESIMS) and nuclear magnetic resonance (NMR) spectroscopy .
Garbanzol participates in various chemical reactions typical of flavonoids. These include:
The synthesis pathway from liquiritigenin to garbanzol involves multiple enzymatic steps where specific enzymes facilitate these transformations .
The mechanism of action of garbanzol is primarily linked to its role as an antioxidant and anti-inflammatory agent. It exerts its effects through various biochemical pathways:
These actions are mediated through interactions with cellular signaling pathways, affecting gene expression related to inflammation and oxidative stress responses.
The compound has been characterized using various analytical techniques, confirming its identity and purity after synthesis via microbial pathways .
Garbanzol has several scientific applications due to its biological properties:
The market for flavonoids like garbanzol is expanding rapidly, with estimates suggesting significant economic potential due to their health benefits and demand in various industries .
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